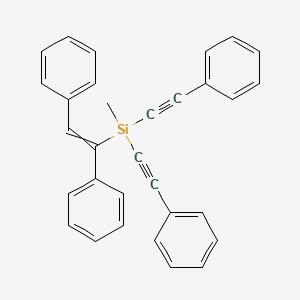
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is a complex organosilicon compound characterized by its unique structure, which includes phenyl groups attached to silicon via ethynyl and ethenyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane typically involves the reaction of phenylacetylene with a silicon-containing precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylacetylene reacts with a silicon precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to their corresponding alkanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology
While its direct applications in biology are limited, derivatives of this compound may be used in the development of bioactive molecules or as intermediates in the synthesis of pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could potentially be used in drug development, particularly in the design of molecules with specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane exerts its effects depends on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl groups can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylacetylene: Similar in structure but lacks the silicon atom.
Tetraphenylsilane: Contains silicon but with different substituents.
Phenyltrimethoxysilane: Another organosilicon compound with different functional groups.
Uniqueness
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is unique due to its combination of phenyl, ethenyl, and ethynyl groups attached to a silicon atom. This structure imparts specific chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
821800-36-6 |
|---|---|
Molekularformel |
C31H24Si |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1,2-diphenylethenyl-methyl-bis(2-phenylethynyl)silane |
InChI |
InChI=1S/C31H24Si/c1-32(24-22-27-14-6-2-7-15-27,25-23-28-16-8-3-9-17-28)31(30-20-12-5-13-21-30)26-29-18-10-4-11-19-29/h2-21,26H,1H3 |
InChI-Schlüssel |
VXYCRUWZILTAMB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
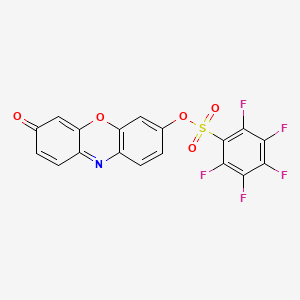
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
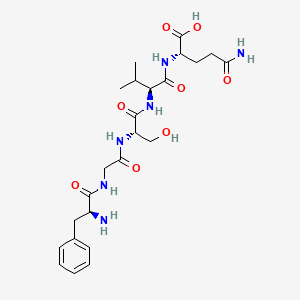
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
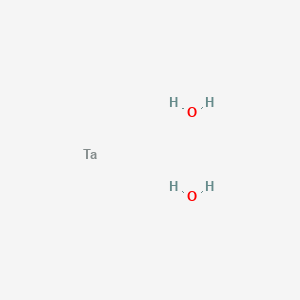
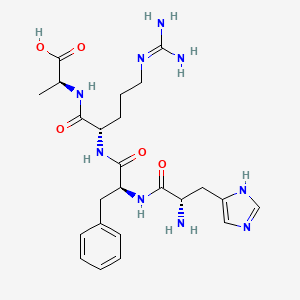
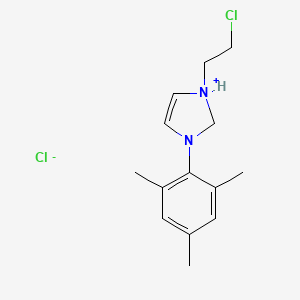

![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
